Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate

Description

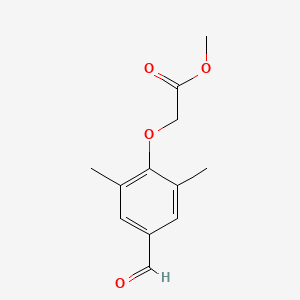

Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate is an aromatic ester featuring a phenoxy backbone substituted with two methyl groups at the 2- and 6-positions, a formyl group at the 4-position, and an acetoxy methyl ester moiety. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and advanced materials. Its structure combines electron-withdrawing (formyl) and electron-donating (methyl) groups, creating a unique electronic environment that influences reactivity and intermolecular interactions .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-4-10(6-13)5-9(2)12(8)16-7-11(14)15-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJWOCJILYIXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)OC)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Common Reaction Conditions

| Reagent | Condition | Yield |

|---|---|---|

| Potassium Carbonate | Reflux in DMF | High |

| Sodium Borohydride | Reduction of formyl group | Moderate |

Organic Synthesis

Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization through reactions such as:

- Oxidation : Converting the formyl group to a carboxylic acid.

- Reduction : Transforming the formyl group into an alcohol.

- Substitution Reactions : Electrophilic aromatic substitution on the phenoxy ring.

Research has indicated that this compound may exhibit several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated a significant reduction in bacterial colony counts compared to control groups.

Pharmaceutical Development

Due to its diverse functional groups, this compound is being investigated as a lead compound for drug development. Its derivatives are being tested for efficacy against diseases such as diabetes and cancer.

Industrial Applications

In industrial settings, this compound is utilized in:

- Specialty Chemicals Production : It acts as a building block for synthesizing complex molecules used in agrochemicals and pharmaceuticals.

- Research and Development : The compound is used in laboratories for various chemical reactions and as a reference material for analytical studies.

Mechanism of Action

The compound exerts its effects through its phenolic structure, which can interact with various molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The acetate ester group can undergo hydrolysis, releasing active phenolic compounds that may interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate, highlighting variations in substituents, molecular properties, and research findings:

Key Findings from Comparative Analysis

Fluorine substituents (e.g., in C₁₂H₁₅FO₄) reduce basicity and improve lipid solubility, critical for membrane permeability in drug design .

Conformational Stability: Intramolecular hydrogen bonds in carboxylic acid derivatives (e.g., C₁₁H₁₂O₆) enforce rigid [ap, ap] conformations, whereas ester analogs (e.g., this compound) may adopt more flexible geometries .

Synthetic Accessibility :

- Fluoro- and methoxy-substituted analogs (e.g., 1268822-64-5) are prioritized in high-throughput synthesis due to established routes and compatibility with automated crystallography pipelines .

Acidity and Reactivity: The trifluoroethyl amide derivative (C₁₄H₁₅F₃NO₃) has a higher calculated pKa (9.32) than phenolic analogs, suggesting reduced nucleophilicity at the amide nitrogen .

Biological Activity

Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a phenoxy group with a formyl substitution. The presence of the formyl group enhances its reactivity and potential for interaction with biological molecules. The compound can be synthesized through various organic reactions, often involving the use of acetic anhydride and specific phenolic substrates.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a substrate for various enzymes, influencing metabolic pathways. It can either inhibit or activate enzyme activity depending on its concentration and the specific enzyme involved .

- Cell Signaling Modulation : this compound has been shown to modulate cell signaling pathways. This modulation can lead to alterations in gene expression profiles, affecting processes such as apoptosis, proliferation, and differentiation .

- Oxidative Stress Response : The compound may influence oxidative stress responses in cells. By interacting with reactive oxygen species (ROS), it can either alleviate or exacerbate oxidative damage, depending on the cellular context and dosage .

Cellular Effects

The effects of this compound on cellular processes are profound:

- Gene Expression : Studies indicate that this compound can upregulate or downregulate specific genes involved in metabolic pathways and stress responses. For example, it has been linked to the modulation of genes associated with antioxidant defense mechanisms .

- Cell Viability : In vitro studies demonstrate that at low concentrations, the compound promotes cell viability and proliferation; however, at higher concentrations, it exhibits cytotoxic effects .

Dosage Effects in Animal Models

Research involving animal models has shown that dosage significantly impacts the biological activity of this compound:

- Low Doses : At low doses, beneficial effects such as enhanced metabolic activity and improved cell survival rates are observed.

- High Doses : Conversely, high doses lead to toxic effects characterized by increased apoptosis and necrosis in various cell types .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced ROS levels in cultured neuronal cells, indicating its potential as a neuroprotective agent against oxidative stress.

- Cancer Research : In cancer cell lines, this compound was found to inhibit tumor growth by inducing apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy .

- Diabetes Model : In diabetic animal models, the compound improved insulin sensitivity and glucose uptake in skeletal muscle tissues, highlighting its role in metabolic regulation .

Research Findings Summary Table

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves acid-catalyzed esterification. For analogous compounds (e.g., 2,4-dichlorophenoxy acetate), dissolving the precursor acid in methanol with concentrated sulfuric acid as a catalyst, followed by reflux for 4 hours, yields the ester. After quenching in ice water, the product is filtered, washed, and recrystallized from ethanol . For the target compound, substituting 2,4-dichlorobenzoic acid with 4-formyl-2,6-dimethylphenoxy acetic acid and optimizing reaction time (via TLC monitoring) may improve yield. Catalyst screening (e.g., p-toluenesulfonic acid) and solvent selection (e.g., ethanol vs. methanol) can further enhance efficiency.

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Focus on the aldehyde proton (δ ~9.8–10.0 ppm), ester carbonyl (δ ~3.6–3.8 ppm for OCH₃), and aromatic protons (δ ~6.5–7.5 ppm for dimethylphenoxy groups).

- IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and aldehyde C=O (~1710 cm⁻¹) stretches.

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion (C₁₂H₁₄O₄, [M+H]⁺ = 235.0974).

- X-ray Diffraction : For crystalline samples, single-crystal X-ray analysis (e.g., using SHELX ) resolves bond lengths and angles.

Advanced Research Questions

Q. How can crystallographic disorder in the formyl group of this compound be resolved during structural refinement?

- Methodological Answer : In related compounds (e.g., 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid), the aldehyde group exhibits partial occupancy (e.g., 79:21 ratio) due to rotational flexibility. To model this:

Use SHELXL to refine split positions with occupancy constraints.

Apply anisotropic displacement parameters for non-hydrogen atoms.

Validate with residual electron density maps and hydrogen-bonding networks (e.g., intramolecular O–H⋯O interactions stabilize the [ap, ap] conformation) .

Q. What role do intramolecular hydrogen bonds play in stabilizing the conformation of this compound?

- Methodological Answer : Hydrogen bonds between the formyl oxygen and adjacent methoxy/acetate groups enforce specific conformations. For example:

- In 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid, O–H⋯O bonds lock the carboxyl chain in an [ap, ap] conformation .

- Use Gaussian09 or similar software to compute potential energy surfaces (PES) for rotational isomers. Compare with experimental X-ray data (e.g., torsion angles like C3–C4–C6–C9 ≈ −126.2°) .

Q. How can researchers address discrepancies in crystallographic data between experimental and computational models?

- Methodological Answer :

- Step 1 : Cross-validate experimental data (e.g., X-ray bond lengths) with DFT-optimized geometries (B3LYP/6-31G* level).

- Step 2 : Analyze thermal motion via anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic effects.

- Step 3 : Use programs like Olex2 to refine twinned or high-symmetry structures. For example, a monoclinic C2/c space group with Z = 8 was resolved for a related pyrazole derivative using SHELX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.